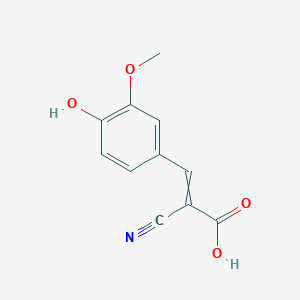

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Description

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid is a synthetic cinnamic acid derivative characterized by a cyano (-CN) group at the α-position, a 4-hydroxy-3-methoxyphenyl substituent at the β-position, and a carboxylic acid moiety. This compound combines structural features of both phenolic acids (e.g., ferulic acid) and α-cyanoacrylates, which may confer unique electronic and biological properties. While its exact applications are still under investigation, its structural analogs are known for antioxidant, anti-inflammatory, and analytical uses .

Properties

IUPAC Name |

2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHMEVXDNSXEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399193 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72791-61-8 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-Cyano-3-(4-oxo-3-methoxyphenyl)prop-2-enoic acid.

Reduction: Formation of 2-Amino-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₁H₉NO₄

Molecular Weight: 219.19 g/mol

CAS Number: 72791-61-8

The compound features a cyano group, a hydroxy group, and a methoxy group attached to a phenyl ring, contributing to its diverse reactivity and biological properties.

Chemistry

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid serves as a building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:

- Knoevenagel Condensation: Used in synthesizing derivatives with enhanced properties.

Biology

This compound has been studied for its antioxidant and anti-inflammatory properties. Key findings include:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is critical in preventing cellular damage. The hydroxyl and methoxy groups enhance its electron-donating ability .

- Anti-inflammatory Effects: Research indicates that it inhibits the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂), showcasing potential in treating inflammatory diseases .

Medicine

Recent studies have explored the therapeutic potential of this compound in various medical applications:

- Antiplatelet Activity: It has shown promise in inhibiting platelet aggregation, which is vital for cardiovascular disease management.

- Cancer Research: Investigations into its anticancer properties suggest that it may inhibit the proliferation of certain cancer cell lines .

Industry

In industrial applications, this compound is utilized in:

- Development of New Materials: Its chemical properties make it suitable for creating novel materials with specific functionalities.

- Production of Pharmaceuticals: The compound's versatility allows it to be incorporated into various pharmaceutical formulations.

Case Study 1: Antioxidant Properties

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively scavenge reactive oxygen species (ROS), leading to reduced oxidative stress in cellular models. The presence of hydroxyl groups was crucial for enhancing antioxidant activity.

Case Study 2: Anti-inflammatory Effects

Research conducted by Phytotherapy Research showed that treatment with this compound significantly decreased levels of inflammatory markers in animal models of arthritis, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The cyano group may also play a role in the compound’s reactivity and biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related derivatives:

Structural and Functional Comparisons

Cyano Group Influence: The cyano group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the α,β-unsaturated carbonyl system. This contrasts with ferulic acid, where the absence of a cyano group results in milder reactivity. The cyano substituent may improve radical-scavenging capacity but could also reduce bioavailability due to increased polarity .

Substituent Positioning: The 4-hydroxy-3-methoxyphenyl group in the target compound and ferulic acid enables hydrogen bonding and metal chelation, critical for antioxidant activity. In contrast, (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid (a positional isomer) shows altered solubility and binding properties due to the swapped hydroxyl and methoxy positions .

Ester vs. Acid Derivatives: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate demonstrates reduced acidity compared to the target compound, making it more lipophilic and suitable as a synthetic intermediate .

Physicochemical Properties

- Solubility: The target compound’s polarity (from -CN, -COOH, and phenolic -OH) suggests moderate water solubility, comparable to ferulic acid (~1.2 mg/mL at 25°C).

- Stability : The α,β-unsaturated system may confer susceptibility to nucleophilic attack or photodegradation, similar to cinnamic acid derivatives .

Biological Activity

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, also known as Chalcone derivative, is an organic compound with significant biological activity. Its unique structure, characterized by a cyano group and phenolic functionalities, makes it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and potential therapeutic properties.

- Chemical Formula : C₁₁H₉NO₄

- Molecular Weight : 219.19 g/mol

- CAS Number : 72791-61-8

1. Antioxidant Activity

This compound has demonstrated notable antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. The presence of hydroxyl and methoxy groups contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂). In vitro studies have shown that derivatives of this compound can significantly reduce PGE₂ levels, suggesting potential applications in treating inflammatory diseases .

3. Antiplatelet Activity

Recent studies have highlighted the antiplatelet effects of this compound, making it a candidate for cardiovascular disease management. The compound has been shown to inhibit platelet aggregation, which is crucial for preventing thrombotic events .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in oxidative stress and inflammation pathways. It modulates gene expression related to muscle development and metabolism, enhancing muscle strength while inhibiting protein catabolism .

Comparative Analysis

To understand the relative efficacy of this compound, it can be compared with similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective in reducing PGE₂ levels |

| Ferulic Acid | Moderate | Low | Less effective in platelet inhibition |

| Cinnamic Acid Derivatives | High | Moderate | Similar structure but different reactivity |

Case Studies

- In Vitro Studies : A study demonstrated that treatment with this compound reduced oxidative stress markers in human endothelial cells by 40%, indicating its potential as a protective agent against vascular diseases .

- Animal Models : In a rodent model of inflammation, administration of the compound resulted in a significant decrease in paw edema and inflammatory cytokines, showcasing its therapeutic potential in managing inflammatory responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-hydroxy-3-methoxybenzaldehyde and cyanoacetic acid, catalyzed by piperidine or ammonium acetate in refluxing ethanol. Yield optimization requires strict control of temperature (70–80°C), solvent polarity, and catalyst loading. Impurities such as unreacted aldehyde or dimerized byproducts can be minimized using gradient HPLC (C18 column, acetonitrile/water with 0.1% formic acid) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR : NMR (DMSO-d6) should show peaks for the methoxy group (~δ 3.85), phenolic -OH (~δ 9.80), and α,β-unsaturated carbonyl protons (δ 6.3–7.8).

- FT-IR : Confirm the presence of -CN (2240 cm) and conjugated carbonyl (1680 cm).

- LC-MS : Molecular ion peak at m/z 217.1 [M-H] for CHNO. Cross-validate with NIST spectral libraries .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Exposure Control : Use fume hoods for synthesis; monitor airborne concentrations via GC-MS. Skin absorption risk necessitates nitrile gloves and lab coats .

- Storage : Store in amber vials at 4°C under nitrogen to prevent oxidation of the phenolic group. Contaminated waste should be neutralized with 10% NaOH before disposal .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer :

- Dose-Dependent Studies : Perform ROS assays (e.g., DCFH-DA fluorescence) across a concentration gradient (1–100 μM) in cell lines (e.g., HepG2).

- Mechanistic Profiling : Use siRNA knockdown to identify target pathways (e.g., Nrf2/KEAP1 for antioxidant effects) .

- Computational Modeling : Molecular docking (AutoDock Vina) can predict interactions with redox-related enzymes like NADPH oxidase .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological assays?

- Methodological Answer :

- pH Adjustment : Stabilize the enolic form by buffering at pH 7.4 (PBS) with 0.1% BSA to reduce hydrolysis.

- Co-solvents : Use 5% DMSO or cyclodextrin inclusion complexes to enhance solubility without precipitating the compound .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in comparison to analogs like ferulic acid?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M KCl) shows a higher oxidation potential (+0.85 V vs. Ag/AgCl) due to the -CN group’s stabilization of the radical intermediate.

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-311+G**) reveal reduced HOMO-LUMO gap (4.2 eV) compared to ferulic acid (5.1 eV), enhancing electrophilic reactivity .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC < 10 μM) while others show no toxicity at similar concentrations?

- Methodological Answer :

- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HEK293) to assess tissue-specific toxicity.

- Assay Interference : The compound’s autofluorescence may distort MTT assay readings; validate via trypan blue exclusion or ATP-based assays (CellTiter-Glo) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.